3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (BFP) can be synthesized through various methods, including the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of a base catalyst []. This reaction yields BFP as a colorless liquid [].
BFP possesses several interesting chemical properties relevant to scientific research. It contains an "active methylene" group, meaning the carbon atom adjacent to the ketone (C=O) and the nitrile (C≡N) groups exhibits enhanced reactivity []. This property allows BFP to participate in various condensation reactions with other molecules, making it a valuable building block for organic synthesis [].
Additionally, BFP features a hydroxyl group (OH) at the 3-position, further expanding its potential applications in various chemical transformations [].
While research on BFP's specific applications is ongoing, its unique chemical properties suggest potential in several areas:
Despite its potential, research on BFP's applications remains limited. Further studies are required to:
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula CHNO and a molecular weight of 189.18 g/mol. It features a benzofuran moiety, which is a fused bicyclic structure composed of a benzene ring and a furan ring. This compound is categorized as a nitrile due to the presence of the cyano group (-C≡N) attached to the propanone framework. The compound exhibits potential biological activities and is of interest in organic synthesis and medicinal chemistry.
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has shown various biological activities, particularly in antimicrobial and anti-inflammatory studies. Compounds derived from benzofuran have been linked to significant pharmacological properties, including:
The synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile can be achieved through several methods:
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has potential applications in various fields:
Studies involving 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile have focused on its interactions with biological targets:
Several compounds share structural similarities with 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, including:
Compound Name | Structure Type | Key Features |
---|---|---|
3-(Furan-2-yl)-3-oxopropanenitrile | Furan-based | Similar nitrile functionality but lacks benzene fusion. |
1-Benzofuran | Benzofuran | Core structure without additional functional groups. |
5-Amino-benzofuran derivatives | Amino-substituted | Enhanced biological activity due to amino group presence. |
What sets 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile apart is its specific combination of the benzofuran moiety with a propanone and nitrile group, which may confer unique reactivity patterns and biological properties not found in simpler analogs.
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, designated by the Chemical Abstracts Service number 5149-69-9, represents a multifunctional organic compound characterized by its distinctive molecular architecture. The compound possesses a molecular weight of 185.18 grams per mole and exhibits the molecular formula C11H7NO2. The International Union of Pure and Applied Chemistry nomenclature system assigns this compound the systematic name 3-(1-benzofuran-2-yl)-3-oxopropanenitrile, reflecting its structural composition comprising a benzofuran ring system attached to a propanenitrile chain bearing a ketone functionality.
The structural framework of this compound encompasses several notable features that contribute to its chemical reactivity and synthetic utility. The benzofuran moiety consists of a fused bicyclic system composed of a benzene ring and a furan ring, providing aromatic stability while maintaining reactive sites for further functionalization. The propanenitrile side chain incorporates both a ketone group (oxo functionality) and a nitrile group (cyano functionality), creating what researchers have termed an "active methylene" system. This active methylene group, positioned between the electron-withdrawing ketone and nitrile functionalities, exhibits enhanced reactivity that enables participation in various condensation reactions.
Alternative nomenclature for this compound includes beta-Oxo-2-benzofuranpropanenitrile and 2-Cyanoacetylcoumarone, reflecting different approaches to describing its structural components. The compound's International Chemical Identifier Key is GCABLKFGYPIVFC-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation O=C(CC#N)C1=CC2=CC=CC=C2O1 accurately describes the compound's connectivity pattern.
The development and recognition of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile emerged from the broader historical context of benzofuran chemistry, which traces its origins to the pioneering work of William Henry Perkin in 1870. Perkin's initial synthesis of the benzofuran ring system established the foundation for subsequent investigations into this important class of heterocyclic compounds. The benzofuran scaffold has since found extensive applications across diverse fields, including pharmaceuticals, materials science, and synthetic organic chemistry.
The specific compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile was first documented in chemical databases with a creation date of 2005-08-08, indicating its relatively recent formal characterization in the literature. However, the synthetic methodologies leading to its preparation have deeper historical roots in the development of heterocyclic chemistry. The compound's synthesis typically involves the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of base catalysts, a reaction methodology that has been employed since the early twentieth century.
Research investigations into benzofuran derivatives gained significant momentum during the latter half of the twentieth century as chemists recognized the pharmacological potential of these heterocyclic systems. The identification of biologically active benzofuran compounds in natural products and their subsequent synthetic applications drove continued interest in developing new synthetic approaches and functionalizing existing benzofuran scaffolds. The emergence of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a research compound reflects this ongoing exploration of benzofuran chemistry and its applications in medicinal chemistry.
The compound's recognition as a versatile synthetic intermediate became particularly evident through the work of researchers such as Dawood, Farag, and Abdel-Aziz, who demonstrated its utility in constructing complex heterocyclic systems. Their investigations revealed the compound's ability to serve as a building block for synthesizing azoles and azolo-azine derivatives, establishing its importance in contemporary heterocyclic synthesis.
Contemporary organic synthesis has embraced 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile as a pivotal building block for constructing diverse heterocyclic architectures, reflecting its exceptional versatility and synthetic utility. The compound's significance stems from its unique combination of functional groups that enable multiple reaction pathways and the formation of complex molecular structures through convergent synthetic strategies.
Recent synthetic applications have demonstrated the compound's effectiveness in cycloaddition reactions, particularly in the construction of pyrazole derivatives through reactions with hydrazonoyl halides. Research has shown that treatment of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile with various hydrazonoyl chlorides in ethanolic sodium ethoxide solution furnishes pyrazole derivatives in good yields. These pyrazole products can be further transformed through treatment with hydrazine hydrate to afford pyrazolo[3,4-d]pyridazine derivatives, illustrating the compound's role in multi-step synthetic sequences.
The compound's utility extends to the synthesis of benzimidazole-containing systems through condensation reactions with heterocyclic diazonium salts. These reactions proceed smoothly to afford hydrazones that can be further cyclized to generate bridgehead-nitrogen heterocycles incorporating the benzofuran moiety. Such transformations have proven valuable for accessing complex heterocyclic systems that would be challenging to prepare through alternative synthetic routes.
Reaction Type | Products Formed | Typical Yields | Key Applications |
---|---|---|---|
Hydrazonoyl halide cyclization | Pyrazole derivatives | 72-80% | Pharmaceutical intermediates |
Diazonium salt coupling | Hydrazone derivatives | 75-85% | Heterocyclic synthesis |
Benzimidazole condensation | Fused azolo-azines | 68-87% | Materials science |
Thiazolidine formation | Thiazole derivatives | 70-90% | Bioactive compounds |
Modern synthetic methodologies have also explored the compound's potential in transition metal-catalyzed transformations, particularly in the context of cycloaddition reactions. The benzofuran moiety provides an excellent framework for participating in [2+2+2] cycloaddition processes, enabling the construction of polycyclic aromatic systems with defined regioselectivity. These transformations have found applications in the synthesis of materials with nonlinear optical properties and in the preparation of extended π-conjugated systems.
The compound's active methylene functionality has proven particularly valuable in multicomponent reactions, where it can serve as both a nucleophile and an electrophile depending on the reaction conditions. This dual reactivity enables the construction of diverse molecular scaffolds through one-pot synthetic protocols, reducing the number of synthetic steps required and improving overall efficiency. Research has demonstrated its utility in constructing thiazole derivatives through reactions with phenyl isothiocyanate and various alkylating agents.
Contemporary medicinal chemistry applications have highlighted the compound's potential as a lead structure for developing biologically active molecules. The benzofuran scaffold present in the compound serves as a privileged structure in drug discovery, with numerous benzofuran-containing pharmaceuticals demonstrating therapeutic efficacy across various disease areas. The additional functional groups present in 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile provide multiple sites for structure-activity relationship studies and pharmacological optimization.